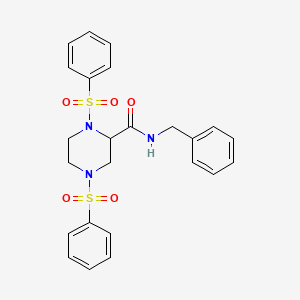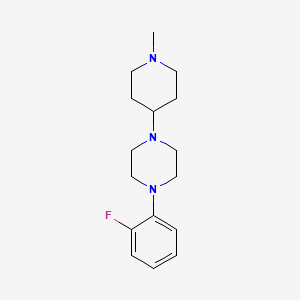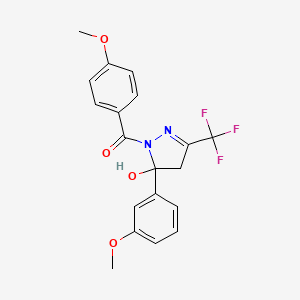
N-benzyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, commonly known as BBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery. BBP is a piperazine-based compound that belongs to the class of sulfonamide derivatives.
科学研究应用
BBP has shown promising results in scientific research for its potential applications in drug discovery. BBP has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. Additionally, BBP has been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease. BBP has also been studied for its potential use in the treatment of bacterial infections.
作用机制
BBP's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. BBP has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer cell growth and metastasis. Additionally, BBP has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition of acetylcholinesterase activity has led to BBP being studied for its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
BBP has been shown to have a range of biochemical and physiological effects. BBP has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. BBP has also been shown to have anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, BBP has been shown to inhibit the activity of acetylcholinesterase, which has led to its potential use in the treatment of Alzheimer's disease.
实验室实验的优点和局限性
BBP has several advantages for lab experiments, including its potential use in drug discovery and its ability to inhibit the activity of enzymes and proteins in the body. However, there are also limitations to using BBP in lab experiments. The synthesis of BBP is a complex process that requires expertise in organic chemistry. Additionally, BBP's mechanism of action is not fully understood, which may limit its potential use in certain applications.
未来方向
There are several future directions for research on BBP. One area of research is the development of BBP as a potential treatment for Alzheimer's disease. BBP's ability to inhibit the activity of acetylcholinesterase has shown promise in preclinical studies, and further research is needed to determine its potential as a treatment for Alzheimer's disease. Another area of research is the development of BBP as a potential anti-cancer agent. BBP has shown promising results in preclinical studies, and further research is needed to determine its potential as a treatment for cancer. Additionally, further research is needed to fully understand BBP's mechanism of action and to determine its potential use in other applications.
Conclusion
In conclusion, BBP is a piperazine-based compound that has gained significant attention in the field of scientific research for its potential applications in drug discovery. BBP has shown promising results in preclinical studies for its potential use as an anti-cancer agent, anti-inflammatory agent, and treatment for Alzheimer's disease. BBP's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. While there are limitations to using BBP in lab experiments, further research is needed to determine its potential use in other applications.
合成方法
The synthesis of BBP involves a multi-step process that begins with the reaction of piperazine with benzyl chloride to form N-benzylpiperazine. The resulting compound is then reacted with p-toluenesulfonyl chloride to form N-benzylpiperazine-p-toluenesulfonamide. Finally, the compound is reacted with benzene-1,4-disulfonyl chloride to form BBP. The synthesis of BBP is a complex process that requires expertise in organic chemistry.
属性
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-benzylpiperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c28-24(25-18-20-10-4-1-5-11-20)23-19-26(33(29,30)21-12-6-2-7-13-21)16-17-27(23)34(31,32)22-14-8-3-9-15-22/h1-15,23H,16-19H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICJUOZQQSTECC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenyl 1-naphthoate](/img/structure/B5194402.png)

![2-amino-4-(2,4-dimethylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5194410.png)
![N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5194424.png)
![4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid](/img/structure/B5194436.png)
![3-chloro-N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5194441.png)
![4,4'-{methylenebis[(2-hydroxy-4,1-phenylene)imino]}bis(4-oxobutanoic acid)](/img/structure/B5194444.png)
![1-[3-(dimethylamino)benzoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5194445.png)
![2,2'-[9H-fluorene-2,7-diylbis(sulfonylimino)]bis(3-methylbutanoic acid)](/img/structure/B5194455.png)
![4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)butanamide](/img/structure/B5194469.png)
![sec-butyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate](/img/structure/B5194482.png)

![4-{[4-(methoxycarbonyl)-1-(3-methoxyphenyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B5194501.png)